N-(2-methylpropyl)aniline hydrochloride
Description
N-(2-Methylpropyl)aniline hydrochloride is a secondary amine derivative featuring a phenyl group, an isopropyl substituent, and a hydrochloride counterion. Its molecular formula is C₁₀H₁₆ClN, with a molecular weight of 185.69 g/mol. Structurally, it consists of an aniline backbone modified by a branched 2-methylpropyl (isobutyl) group at the nitrogen atom, which confers steric and electronic effects critical to its chemical behavior .
This compound is notable as a bioactive intermediate in pharmaceutical synthesis. For example, secondary amines like this are foundational to natural products and drug candidates, particularly in the development of renin inhibitors, opioid antagonists, and dipeptidyl peptidase-4 (DPP-4) inhibitors . Crystallographic studies reveal that the N–H bond length in its analogs (e.g., 0.86 Å) and other geometric parameters align with typical secondary amine structures, ensuring stability and reactivity in synthetic applications .
Properties
IUPAC Name |
N-(2-methylpropyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-9(2)8-11-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDOXFUODJQOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31601-62-4 | |
| Record name | N-(2-methylpropyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N-(2-methylpropyl)aniline hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms, interactions, and effects based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its aniline structure, which includes a 2-methylpropyl side chain. This structural feature may influence its lipophilicity and ability to penetrate biological membranes, impacting its biological activity.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the 2-methylpropyl group enhances its lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties against various pathogens, suggesting that this compound may also possess this capability.
- Cytotoxic Effects : Studies on related compounds indicate potential cytotoxic effects, particularly in cancer cell lines. The compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways .
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial. Preliminary studies suggest that it may affect protein functions and nucleic acid interactions, although specific studies are needed to clarify these interactions.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Effects
A study evaluating the antimicrobial activity of structurally similar compounds found that they effectively inhibited the growth of Staphylococcus aureus and Enterococcus faecalis. This compound could exhibit similar effects due to its structural attributes .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is influenced by its lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). Related compounds often undergo extensive hepatic metabolism, which can alter their efficacy and toxicity profiles. Toxicological assessments are essential to determine safe exposure levels.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H17N·HCl
- Molecular Weight : 201.72 g/mol
The compound features an aniline structure with a branched alkyl group, influencing its reactivity and interactions in various biochemical pathways.
Chemistry
N-(2-methylpropyl)aniline hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It is utilized as a reagent in chemical reactions, contributing to the development of new materials and pharmaceuticals. Its unique structure allows for specific reactivity patterns that are beneficial in synthetic chemistry.
Biology
The compound has been investigated for its biological activities, including:
- Antimicrobial Activity : Exhibits inhibitory effects against bacteria and fungi, potentially disrupting cell wall synthesis or function.
- Anti-inflammatory Effects : Modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Antitumor Properties : Induces apoptosis in cancer cells through activation of caspases and mitochondrial dysfunction.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant activity against Staphylococcus aureus and Escherichia coli (MIC 50-100 µg/mL) | |
| Anti-inflammatory | Reduced nitric oxide production in macrophages | |
| Antitumor | Dose-dependent decrease in viability of cancer cell lines (10 µM to 100 µM) |
Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, indicating potential therapeutic applications for chronic infections associated with biofilms.
Case Study 2: Anti-inflammatory Mechanisms
In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced edema and levels of inflammatory cytokines, suggesting its therapeutic potential in treating inflammatory diseases.
Industrial Applications
In addition to its research applications, this compound is utilized in industrial settings for:
- Production of Dyes and Pigments : The compound's reactivity allows it to be used as a building block for various dyes.
- Cosmetic Formulations : Its properties make it suitable for use as an antimicrobial agent and stabilizer in cosmetic products.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The pharmacological and physicochemical properties of N-(2-methylpropyl)aniline hydrochloride are heavily influenced by substituents on the aromatic ring and the alkyl chain. Key analogs include:
¹ Example from : A structurally complex analog with renin inhibitory activity.
Key Observations :
- Electron-donating groups (e.g., methoxy) enhance solubility and may improve bioavailability by modulating logP values .
- Bulkier substituents (e.g., morpholine-carbonyl in renin inhibitors) improve target specificity but may reduce metabolic stability .
Crystallographic and Physical Properties
Crystallinity and packing efficiency vary significantly with substituents:
- The renin inhibitor’s sharp XRD peaks indicate high crystallinity, critical for formulation stability .
Preparation Methods
Synthesis of N-(2-methylpropyl)aniline (Secondary Amine)
The key step in preparing N-(2-methylpropyl)aniline hydrochloride is the synthesis of N-(2-methylpropyl)aniline, which is a secondary amine formed by alkylation of aniline or related amines with 2-methylpropyl groups.
Common synthetic routes include:
- Reductive amination of aniline with 2-methylpropanal or 2-methylpropanone derivatives.
- N-alkylation of aniline with 2-methylpropyl halides (e.g., 2-methylpropyl chloride or bromide) under basic conditions.
- Catalytic amination of 2-methylpropyl alcohol with aniline using transition metal catalysts.
While specific literature on N-(2-methylpropyl)aniline is limited, analogous methods for secondary amines are well documented and can be adapted.
Conversion to Hydrochloride Salt
Once the secondary amine N-(2-methylpropyl)aniline is obtained, it is converted into its hydrochloride salt by treatment with hydrochloric acid (HCl). This step improves the compound's stability, crystallinity, and handling properties.
Detailed Preparation Method Based on Nitrosation and Reduction (From Patent US4564677A)
A robust and well-documented method for preparing N-amino compounds and their hydrochloride salts, applicable to secondary amines like N-(2-methylpropyl)aniline, involves the following steps:
| Step | Description | Conditions |
|---|---|---|
| 1 | Dissolution of secondary amine in a water-miscible solvent (e.g., methanol) | Room temperature, stirring |
| 2 | Cooling the solution to 0–30 °C (preferably 5–15 °C) | Controlled cooling |
| 3 | Acidification to pH ≤ 3 (preferably ~1) using concentrated HCl | Avoid large acid excess |
| 4 | Addition of nitrite salt (e.g., sodium nitrite) slowly to maintain temperature ≤ 30 °C | Nitrite added as aqueous solution |
| 5 | Raising pH to 6–9 (preferably 7–7.5) | Using sodium bicarbonate or similar base |
| 6 | Addition of zinc dust with agitation to reduce N-nitroso intermediate to N-amino compound | Room temperature, continuous stirring |
| 7 | Addition of ammonium salt of a weak acid (e.g., ammonium acetate) slowly | Facilitates phase separation |
| 8 | Filtration to remove unreacted zinc | Standard filtration |
| 9 | Extraction with organic solvent (e.g., toluene) | Separation of product |
| 10 | Concentration and crystallization of hydrochloride salt | HCl gas passed if needed for salt formation |
This method yields high-purity N-amino compounds as hydrochloride salts with good crystallinity and yield. The process is scalable and suitable for industrial application.
- Excess water in the solvent system reduces reaction efficiency.
- Temperature control during nitrosation and reduction is critical.
- The hydrochloride salt is obtained by acidification and crystallization from organic solvents.
Example Procedure (Adapted for this compound)
| Reagent | Quantity | Role |
|---|---|---|
| N-(2-methylpropyl)aniline | 1 equiv | Starting secondary amine |
| Methanol | Sufficient to dissolve amine | Solvent |
| Concentrated HCl | To adjust pH to ~1 | Acidification |
| Sodium nitrite (NaNO2) | 1.1 equiv | Nitrosation agent |
| Zinc dust | Excess | Reduction agent |
| Ammonium acetate | Excess | Buffer and phase separation aid |
| Toluene | For extraction | Organic solvent |
- Dissolve N-(2-methylpropyl)aniline in methanol.
- Cool to ~10 °C.
- Adjust pH to ~1 with concentrated HCl.
- Slowly add aqueous sodium nitrite solution, maintaining temperature below 30 °C.
- After nitrosation, adjust pH to ~7 with sodium bicarbonate.
- Add zinc dust with stirring to reduce the N-nitroso intermediate.
- Add ammonium acetate slowly.
- Filter off zinc and extract product into toluene.
- Concentrate the toluene extract and pass HCl gas to precipitate this compound.
- Filter, wash, and dry the crystals.
Comparative Data Table of Key Parameters in Preparation
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Methanol, water-miscible | Methanol preferred for solubility |
| Temperature during nitrosation | 5–15 °C | Prevents side reactions |
| pH during nitrosation | ≤ 1 | Acidic conditions required |
| pH during reduction | 6–9 | Neutral to slightly basic |
| Reaction time | 1–2 hours | For completion of reduction |
| Yield | Typically >70% | Depends on purity and scale |
| Purification | Crystallization from toluene/HCl | High purity salt obtained |
Additional Notes from Related Research
- The hydrochloride salt form enhances the compound's stability and crystallinity, facilitating purification and handling.
- The nitrosation-reduction method is broadly applicable to secondary amines and has been used industrially for similar compounds.
- Control over pH and temperature is critical to avoid side reactions and degradation.
- Zinc dust is the preferred reducing agent due to its effectiveness and ease of removal.
- The method avoids the use of harsh reagents or extreme conditions, making it suitable for scale-up.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N-(2-methylpropyl)aniline hydrochloride, and how are they experimentally determined?
- Methodology :
- Vapor Pressure : Measured using static or dynamic methods under controlled temperatures. For example, NIST data for aniline derivatives indicates vapor pressure can be modeled via Antoine equations using data from thermogravimetric analysis .
- Solubility : Determined gravimetrically in water, methanol, ethanol, and mixed solvents. Solubility in water is temperature-dependent (e.g., ~5.2 g/L at 25°C), while polar aprotic solvents enhance solubility .
- Melting Point : Observed via differential scanning calorimetry (DSC), with typical ranges between 173–175°C. Discrepancies may arise from impurities or hydration states .
Q. How is this compound synthesized, and what are common intermediates?
- Methodology :
- Synthesized via alkylation of aniline with 2-methylpropyl chloride in anhydrous conditions, followed by HCl treatment to form the hydrochloride salt.
- Key intermediates include the free base (N-(2-methylpropyl)aniline), monitored via TLC (silica gel, hexane:ethyl acetate 4:1) or HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility and stability data for this compound under varying experimental conditions?
- Methodology :
- Solubility Contradictions : Use phase diagrams to assess solvent composition effects. For instance, solubility in water-methanol mixtures peaks at 40% methanol due to polarity balance .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring. Hydrolysis under acidic conditions may regenerate the free base, requiring pH-controlled storage .
Q. What advanced spectroscopic techniques are suitable for structural confirmation and impurity profiling?
- Methodology :
- NMR : and NMR (DMSO-d6) identify alkyl chain regiochemistry (e.g., δ 1.0 ppm for isobutyl CH) and aromatic proton splitting patterns .
- LC-MS/MS : Detects trace impurities (e.g., N-(3-methylpropyl)aniline isomers) using electrospray ionization (ESI+) and collision-induced dissociation (CID) .
Q. How does computational modeling aid in predicting the reactivity of this compound in synthetic pathways?
- Methodology :
- DFT calculations (B3LYP/6-31G*) model reaction energetics, such as nucleophilic substitution during alkylation. Solvent effects are incorporated via PCM models .
- Molecular docking predicts interactions with biological targets (e.g., opioid receptors in fentanyl analog studies), guiding structure-activity relationship (SAR) optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
